
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Preparation Methods
Catalytic Ring-Closing Metathesis (RCM) of N-Boc-Diallylamine
The most widely documented method involves ruthenium-catalyzed ring-closing metathesis (RCM) of N-Boc-diallylamine. This approach leverages Grubbs-type catalysts to induce cyclization, forming the 2,5-dihydropyrrole core.
Reaction Conditions and Optimization
- Catalyst : Bis(tricyclohexylphosphine)benzylidene ruthenium dichloride (1st generation Grubbs catalyst) at 0.5 mol% loading.
- Solvent : Anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Temperature : Reflux (40–45°C) for 2.5 hours.
- Work-up : Quenching with tris(hydroxymethyl)phosphine to deactivate the catalyst, followed by extraction and distillation.
Key Data:
Parameter | Value | Source |
---|---|---|
Yield | 90–94% | |
Purity | >96% (GC analysis) | |
Boiling Point | 208°C (lit.) | |
Refractive Index | $$ n_{20}^D = 1.458 $$ |
This method is favored for its high efficiency and scalability. The reaction proceeds via a Ru-carbene intermediate , facilitating ethylene elimination and subsequent cyclization. Post-reaction distillation under reduced pressure (70 mtorr) ensures product isolation as a crystalline solid.
Acid-Catalyzed Cyclization of Propargylamine Derivatives
Alternative routes employ acid-mediated cyclization of propargylamine precursors. A 2025 study demonstrated a DBU (1,8-diazabicycloundec-7-ene)-mediated intramolecular cycloaddition of N-alkyl propargylamines, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone).
Reaction Scheme:
- Cyclization : Propargylamine → 2,5-dihydropyrrole intermediate (80–90% yield).
- Oxidation : DDQ in dichloroethane at 60°C (4 hours) → fully aromatic pyrrole.
Comparative Efficiency:
Step | Conditions | Yield |
---|---|---|
Cyclization | DBU (2 equiv.), DCM, 25°C | 85% |
Oxidation | DDQ (1.2 equiv.), 60°C | 78% |
This method avoids transition metals, making it suitable for pharmaceutical applications requiring low residual metal content.
Industrial-Scale Production Methods
Industrial protocols optimize the RCM approach for cost-effectiveness and safety:
Scalable Modifications:
- Catalyst Recycling : Filtration and reuse of ruthenium residues reduce costs.
- Continuous Flow Reactors : Enhance heat management and throughput.
- Purity Control : Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity.
Industrial Metrics:
Metric | Laboratory | Industrial |
---|---|---|
Batch Size | 100 g | 50–100 kg |
Cycle Time | 8 hours | 4 hours |
Catalyst Loading | 0.5 mol% | 0.3 mol% |
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations |
---|---|---|
RCM with Grubbs Catalyst | High yield (90–94%), scalable | Requires inert atmosphere |
Acid-Catalyzed Cyclization | Metal-free, mild conditions | Lower yield (70–78%) |
Industrial RCM | Cost-effective, high purity | Specialized equipment needed |
Characterization and Quality Control
Synthetic batches are validated using:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is primarily utilized in the following synthetic pathways:
- Preparation of Pyrrole Derivatives :
- Synthesis of GABA Analogues :
- Formation of Complex Molecules :
Medicinal Chemistry Applications
The versatility of this compound extends to medicinal chemistry:
- Neuroactive Compounds :
- Pharmaceutical Development :
Case Study 1: Synthesis of Neuroactive Agents
In a study published by researchers at a leading pharmaceutical institution, this compound was used to synthesize a series of GABA receptor modulators. The results indicated improved binding affinity compared to existing compounds, showcasing its potential as a scaffold for drug development.
Case Study 2: Aryl-GABA Analogues
A research team successfully synthesized β-aryl-GABA analogues using this compound via Heck coupling reactions. These analogues demonstrated significant activity against certain types of cancer cells in vitro, highlighting the compound's utility in anticancer drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-2-carboxylate
Comparison:
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis .
- Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry .
Biological Activity
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also referred to as N-Boc-2,5-dihydropyrrole, is a synthetic organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₁₃NO₃
- Molar Mass : Approximately 183.20 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 241.8 ± 33.0 °C at 760 mmHg
- CAS Number : 141293-14-3
Mechanisms of Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in pharmacology, particularly in modifying the metabolism of co-administered drugs .
Inhibition of Cytochrome P450
Cytochrome P450 enzymes play a critical role in drug metabolism. The ability of this compound to inhibit CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme. This property may be beneficial in drug formulation to enhance therapeutic efficacy or reduce side effects .
Synthesis Methods
Several methods have been developed for synthesizing this compound. These typically involve cyclization reactions and subsequent protection of the nitrogen atom with a Boc (tert-butyloxycarbonyl) group. The following table summarizes common synthesis routes:
Synthesis Method | Description |
---|---|
Cyclization Reaction | Involves the formation of the pyrrole ring via condensation reactions. |
Boc Protection | Nitrogen atom protection using Boc groups to stabilize the compound during reactions. |
Functionalization | Further reactions to introduce additional functional groups for enhanced activity. |
Biological Applications and Case Studies
The versatility of this compound makes it valuable for various biological applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties.
- Drug Discovery : Its role as a synthetic precursor allows for the development of new heterocyclic compounds with potential medicinal properties .
Case Study: JNK3 Inhibition
A study focused on the design and synthesis of derivatives based on pyrrole scaffolds demonstrated significant inhibitory activity against c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. The research highlighted how modifications to the pyrrole structure could enhance selectivity and potency against JNK3, indicating a pathway for developing therapeutics targeting neurodegeneration .
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared with other pyrrole derivatives:
Compound Name | Similarity Index | Unique Features |
---|---|---|
tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 1.00 | Contains two carbonyl groups |
tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate | 0.93 | Contains an additional carbamate moiety |
ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 0.90 | Ethyl group instead of tert-butyl |
The comparison illustrates how this compound stands out due to its specific combination of functional groups that contribute to its diverse reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
- Physical Protection : Full-body chemical-resistant suits and gloves are mandatory. Equipment selection depends on hazard concentration and duration of exposure .
- Environmental Controls : Prevent drainage contamination using secondary containment systems .
Q. How can researchers characterize the stability of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies under stress conditions (e.g., heat, humidity, light) using HPLC to monitor degradation products.
- Cross-reference with existing Stability is assumed under recommended storage (dry, inert atmosphere), but no empirical decomposition thresholds are provided .
Q. What analytical techniques are suitable for verifying the purity of this compound?
- Methodological Answer :
- Use NMR spectroscopy to confirm structural integrity and detect impurities.
- Chromatographic methods (e.g., GC-MS or HPLC) with calibrated standards for quantitative purity assessment .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways involving tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
- Integrate ICReDD’s feedback loop: Computational predictions guide experimental condition screening (e.g., solvent, catalyst), reducing trial-and-error cycles .
Q. What strategies address contradictions in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Perform meta-analysis of literature data, noting measurement conditions (e.g., instrumentation, calibration standards).
- Validate discrepancies via controlled experiments (e.g., DSC for melting point, shake-flask method for solubility) .
Q. How can researchers design experiments to investigate the compound’s reactivity with incompatible materials?
- Methodological Answer :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify hazardous interactions.
- Prioritize reactions predicted by computational models (e.g., nucleophilic attack at the carbonyl group) .
Q. What methodologies are recommended for assessing the compound’s mutagenic or carcinogenic potential?
- Methodological Answer :
- Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity screening.
- Cross-reference regulatory classifications: IARC, NTP, and ACGIH have not classified this compound as carcinogenic, but reproductive toxicity data are lacking .
Q. How can reactor design improve scalability for synthesizing derivatives of this compound?
- Methodological Answer :
- Apply membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing.
- Optimize continuous-flow reactors to enhance heat/mass transfer and minimize hazardous intermediate accumulation .
Q. Data Gaps and Research Challenges
Q. How should researchers address the absence of critical data (e.g., log Pow, decomposition products)?
- Methodological Answer :
- Estimate log Pow using fragment-based methods (e.g., ClogP).
- Perform thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition products under controlled pyrolysis .
Q. What interdisciplinary approaches reconcile conflicting toxicological classifications?
Properties
IUPAC Name |
tert-butyl 2,5-dihydropyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDZDMYLQHGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408785 | |
Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-70-1 | |
Record name | N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73286-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.